Methyltetrazine-PEG24-DBCO
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Overview
Description
Methyltetrazine-PEG24-DBCO is a bifunctional bioconjugation linker designed for selective and efficient coupling reactions. It combines the superior reactivity of methyltetrazine, a bioorthogonal click chemistry handle, with the exceptional hydrophilicity of a 24-unit polyethylene glycol (PEG) chain and the robust copper-free click chemistry capabilities of dibenzocyclooctyne (DBCO) . This compound is widely used in pharmaceutical research and development for creating targeted drug delivery systems, bioimaging probes, and diagnostic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG24-DBCO is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine with a PEG24 chain and DBCO. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG24-DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO) derivatives . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include TCO derivatives, azides, and other bioorthogonal handles . The reactions are typically carried out under mild conditions, often in aqueous or organic solvents, without the need for metal catalysts .
Major Products
The major products formed from the reactions of this compound are tetrazine-modified peptides or proteins, which can be further used for various bioconjugation applications .
Scientific Research Applications
Methyltetrazine-PEG24-DBCO has a wide range of scientific research applications:
Mechanism of Action
Methyltetrazine-PEG24-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts with TCO derivatives via the inverse electron demand Diels-Alder reaction, forming a stable covalent bond . This reaction is highly selective and efficient, allowing for the precise labeling and modification of biomolecules without interfering with native biological processes . The PEG24 chain provides hydrophilicity, enhancing the solubility and biocompatibility of the compound .
Comparison with Similar Compounds
Methyltetrazine-PEG24-DBCO is unique due to its combination of methyltetrazine, PEG24, and DBCO, which provides superior reactivity, hydrophilicity, and copper-free click chemistry capabilities . Similar compounds include:
Methyltetrazine-PEG4-DBCO: A shorter PEG linker with similar reactivity but lower hydrophilicity.
Propargyl-PEG3-alcohol: A PEG linker with a propargyl group, used for copper-catalyzed click chemistry reactions.
These compounds share some functional similarities but differ in their specific applications and properties, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C76H118N6O26 |
---|---|
Molecular Weight |
1531.8 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C76H118N6O26/c1-67-78-80-76(81-79-67)70-12-14-72(15-13-70)108-65-64-107-63-62-106-61-60-105-59-58-104-57-56-103-55-54-102-53-52-101-51-50-100-49-48-99-47-46-98-45-44-97-43-42-96-41-40-95-39-38-94-37-36-93-35-34-92-33-32-91-31-30-90-29-28-89-27-26-88-25-24-87-23-22-86-21-20-85-19-18-77-74(83)16-17-75(84)82-66-71-8-3-2-6-68(71)10-11-69-7-4-5-9-73(69)82/h2-9,12-15H,16-66H2,1H3,(H,77,83) |
InChI Key |
OJDQHMWSFJYHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
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